molecular formula C3H6O3S B072348 Methyl ethenesulfonate CAS No. 1562-31-8

Methyl ethenesulfonate

Cat. No. B072348
M. Wt: 122.15 g/mol
InChI Key: OIGSXRLVIQGTAV-UHFFFAOYSA-N
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Patent
US09170487B2

Procedure details

A four-neck flask having an internal capacity of 300 mL and fitted with a stirrer, a dropping funnel and a thermometer was charged with 150 g (2.20 mol) of furan and 15.0 g of zinc iodide, and 41.5 g (0.34 mol) of methyl vinylsulfonate was added dropwise from the dropping funnel at a temperature of 25 to 27° C. Stirring was continued at the same temperature for two days, and the reaction mixture was then transferred to a 1 L separating funnel. Following washing twice with 300 mL samples of water, the unreacted furan was removed by distillation under reduced pressure, yielding 22.0 g of methyl 7-oxabicyclo[2.2.1]hept-2-ene-5-sulfonate.
Name
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH:6]([S:8]([O:11][CH3:12])(=[O:10])=[O:9])=[CH2:7]>[I-].[Zn+2].[I-]>[CH:5]12[O:1][CH:2]([CH:6]([S:8]([O:11][CH3:12])(=[O:10])=[O:9])[CH2:7]1)[CH:3]=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
41.5 g
Type
reactant
Smiles
C(=C)S(=O)(=O)OC
Name
Quantity
15 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask having
CUSTOM
Type
CUSTOM
Details
an internal capacity of 300 mL and fitted with a stirrer, a dropping funnel
ADDITION
Type
ADDITION
Details
was added dropwise from the dropping funnel at a temperature of 25 to 27° C
CUSTOM
Type
CUSTOM
Details
separating funnel
WASH
Type
WASH
Details
Following washing twice with 300 mL samples of water
CUSTOM
Type
CUSTOM
Details
the unreacted furan was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C12C=CC(C(C1)S(=O)(=O)OC)O2
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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